
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine, also known as MIPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. MIPA is a versatile molecule that can be synthesized using different methods and has unique biochemical and physiological effects that make it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine is not fully understood, but studies have shown that it inhibits the NF-κB pathway, which is involved in inflammation and cancer cell growth. This compound also forms stable complexes with metal ions, which can affect their biological activity. In plants, this compound stimulates the activity of antioxidant enzymes and reduces oxidative stress, which can contribute to its growth-enhancing effects.
Biochemical and Physiological Effects:
This compound has unique biochemical and physiological effects that make it an attractive candidate for further investigation. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation by blocking the NF-κB pathway. This compound has also been shown to enhance plant growth and increase crop yield by stimulating the activity of antioxidant enzymes and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine has several advantages for use in lab experiments, including its versatility in synthesis methods and unique biochemical and physiological effects. However, this compound also has limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for research on (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine, including its potential applications in medicine, agriculture, and materials science. In medicine, further investigation into this compound's anti-inflammatory and anti-cancer properties could lead to the development of new drugs. In agriculture, research on this compound's growth-enhancing effects could lead to the development of new plant growth regulators and pesticides. In materials science, this compound's ability to form stable complexes with metal ions could lead to the development of new materials and catalysts. Further investigation into this compound's mechanism of action and potential toxicity is also needed.
Synthesis Methods
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine can be synthesized using various methods, including the condensation reaction of 3-acetyl-1-methylimidazolium iodide with propargylamine, which yields this compound as a white solid. Another method involves the reaction of 1-methylimidazole with propargyl bromide in the presence of a base such as potassium carbonate, resulting in this compound as a colorless liquid.
Scientific Research Applications
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine has shown promising results in scientific research for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation by blocking the NF-κB pathway. This compound has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In agriculture, this compound has been studied for its ability to enhance plant growth and increase crop yield. Studies have shown that this compound can stimulate plant growth by increasing the activity of antioxidant enzymes and reducing oxidative stress. This compound has also been investigated for its potential use as a pesticide due to its ability to inhibit the growth of harmful bacteria and fungi.
Properties
IUPAC Name |
(Z)-3-(3-methylimidazol-4-yl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-6-9-5-7(10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBCECOZUUNGW-IHWYPQMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C=C\CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
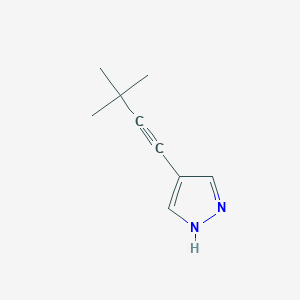
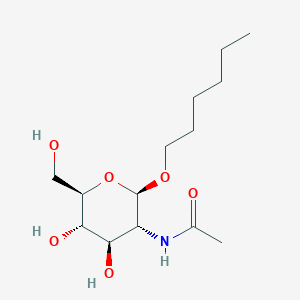

![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)

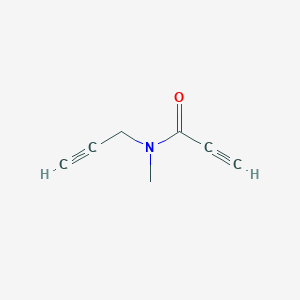

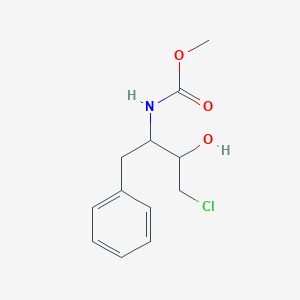
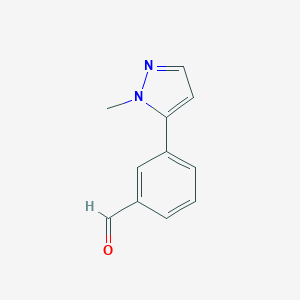
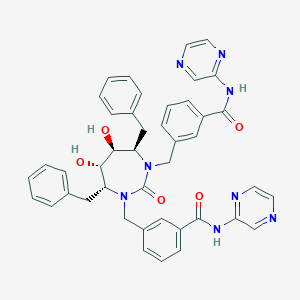


![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)

